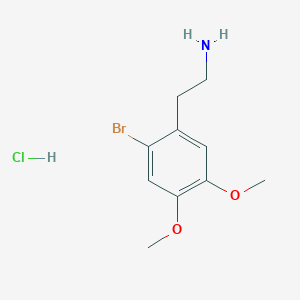

2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride

Description

2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a bromine atom at the 2-position and methoxy groups at the 4- and 5-positions of the phenyl ring. Structurally, it belongs to the 2C-X family of compounds, which are known for their interactions with serotonin receptors (e.g., 5-HT2A) . The compound’s hydrochloride salt form enhances stability and solubility, making it relevant for pharmacological studies.

Properties

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2.ClH/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYAXDWIMSZDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342519 | |

| Record name | 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103275-23-6 | |

| Record name | Benzeneethanamine, 2-bromo-4,5-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103275-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dmpea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103275236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Br-4,5-DMPEA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD9BGF5NKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of 3,4-Dimethoxybenzaldehyde to 2-Bromo-4,5-dimethoxybenzaldehyde

Method : Dissolution of 3,4-dimethoxybenzaldehyde in acetic acid followed by bromine addition at controlled temperature leads to selective bromination at the 2-position, yielding 2-bromo-4,5-dimethoxybenzaldehyde as a crystalline solid after filtration.

-

- Solvent: Acetic acid

- Bromine stoichiometry: Slight excess to ensure complete reaction

- Temperature: Controlled to avoid polybromination

- Yield: High, with easy isolation of product crystals

Conversion to 2-Bromo-4,5-dimethoxycinnamonitrile and Reduction to 2-Bromo-4,5-dimethoxyphenylpropionitrile

Method : The aldehyde is reacted with acetonitrile under catalytic conditions to form the cinnamonitrile intermediate, which is then reduced by catalytic hydrogenation (Pd/C) or chemical reduction in methanol under reflux to the phenylpropionitrile derivative.

-

- High yield and purity

- Short reaction route suitable for scale-up

Amination to 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine

Method : The nitrile or bromo-ketone intermediates are converted to the corresponding amine via reaction with hexamethylenetetramine in a tetrahydrofuran-water solvent system, which significantly accelerates the reaction and improves yield compared to other solvents.

-

- Solvent: Tetrahydrofuran (THF) doped with water

- Reaction time: ~30 minutes (much faster than 24 hours in other solvents)

- Temperature: Ambient to mild heating

- Purity: >99% after workup

-

- Acylation with haloacetyl chloride and sodium acetate in acetone-water solvent to form acetamide intermediates

- Nucleophilic azidation with sodium azide in acetone

- Selective reduction of carbonyl and azide groups using sodium borohydride and stannous chloride respectively

- Final conversion to hydrochloride salt by treatment with concentrated HCl

Direct Reductive Amination Approach

Method : Reductive amination of 2-bromo-4,5-dimethoxyacetophenone with ammonia or amine sources under reducing conditions (e.g., sodium borohydride or catalytic hydrogenation) can also yield the target amine hydrochloride salt.

-

- Solvent: Ethanol or dichloromethane

- Reducing agent: Sodium borohydride or catalytic hydrogenation

- Acid treatment: Ether solution of HCl to precipitate hydrochloride salt

- Purification: Filtration and washing to obtain high purity product

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Notes

Solvent Effects : The use of a THF-water solvent system for the amination step dramatically reduces reaction time from ~24 hours to 30 minutes and minimizes polymeric byproducts.

Temperature Control : Bromination and oxidation steps require strict temperature control (50–90 °C) to maximize yield and minimize byproducts.

Purification : Crystallization from methanol or acetone-water mixtures yields high purity intermediates and final products.

Yield Consistency : The multi-step process yields overall high purity (>95%) and reproducible yields, suitable for industrial scale-up.

Summary of the Preparation Route

Selective bromination of 3,4-dimethoxybenzaldehyde to 2-bromo-4,5-dimethoxybenzaldehyde.

Conversion to cinnamonitrile intermediate via reaction with acetonitrile.

Reduction to phenylpropionitrile by catalytic hydrogenation or chemical reduction.

Amination of the bromo-ketone intermediate with hexamethylenetetramine in THF-water solvent to form aminoethanone.

Acylation with haloacetyl chloride and sodium acetate in acetone-water.

Azidation with sodium azide in acetone.

Selective reductions of carbonyl and azide groups with sodium borohydride and stannous chloride.

Formation of hydrochloride salt by treatment with concentrated HCl.

This comprehensive preparation method ensures high yield, purity, and reproducibility of 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride, making it suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,5-dimethoxyphenethylamine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: 4,5-Dimethoxyphenethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is a compound that has garnered interest in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structural features, including a bromine substituent and methoxy groups, contribute to its diverse applications.

Chemistry

2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride serves as a precursor in the synthesis of complex organic molecules. Its structural properties allow for further functionalization through nucleophilic substitution reactions, making it valuable in organic synthesis.

Biological Studies

The compound is extensively studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors. It functions as an agonist at the serotonin receptor 5-HT2A, which is significant for understanding mood modulation and perception.

Pharmacological Research

In the field of psychopharmacology, this compound is investigated for potential therapeutic effects. Its structural similarities to psychoactive substances suggest that it may have applications in treating mood disorders and other psychological conditions.

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes due to its unique chemical reactivity and stability characteristics.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various research contexts:

- Neurotransmitter Interaction Studies : Research has shown that compounds similar to 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride can significantly influence serotonin receptor activity, providing insights into their potential therapeutic roles in treating depression and anxiety disorders .

- Synthesis of New Compounds : The compound has been successfully used as a building block in synthesizing novel psychoactive substances that exhibit varying effects on neurotransmitter systems.

- Toxicological Assessments : Investigations into the safety profile of this compound have been conducted to understand its potential risks when used in pharmacological applications. Preliminary findings suggest caution due to the presence of the bromine atom, which may pose risks for skin or eye irritation.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with various molecular targets, including:

Neurotransmitter Receptors: The compound may act as an agonist or antagonist at serotonin (5-HT) and adrenergic receptors, influencing neurotransmission.

Pathways: It can modulate signaling pathways related to mood, cognition, and perception.

Comparison with Similar Compounds

Key Compounds:

2C-B (4-Bromo-2,5-dimethoxyphenethylamine hydrochloride): Substituents: Bromine at 4-position, methoxy at 2,5-positions. Pharmacology: A well-studied psychedelic with high 5-HT2A receptor affinity. Active in humans at 0.1–0.2 mg/kg orally, approximately 1/10th the potency of its amphetamine counterpart (DOM) . Legal Status: Controlled substance in many jurisdictions due to hallucinogenic properties .

Target Compound (2-Bromo-4,5-dimethoxyphenethylamine hydrochloride): Substituents: Bromine at 2-position, methoxy at 4,5-positions. Pharmacology: Limited direct data, but positional isomerism likely reduces 5-HT2A binding compared to 2C-B. The bromine’s steric hindrance at the 2-position may disrupt receptor interaction .

2C-C (4-Chloro-2,5-dimethoxyphenethylamine hydrochloride) :

- Substituents : Chlorine at 4-position .

- Pharmacology : Lower potency than 2C-B, attributed to chlorine’s reduced electronegativity and van der Waals radius compared to bromine .

Alkyl Substituent Variations

2C-D (4-Methyl-2,5-dimethoxyphenethylamine hydrochloride): Substituents: Methyl group at 4-position. Used primarily as a synthetic precursor .

2C-P (4-Propyl-2,5-dimethoxyphenethylamine hydrochloride): Substituents: Propyl group at 4-position. However, bulky substituents may reduce receptor binding efficiency .

Functionalized Derivatives for Biased Agonism

Recent studies have focused on derivatives modified for β-arrestin-biased signaling at 5-HT2A receptors, which may separate therapeutic effects (e.g., antipsychotic) from hallucinations :

- Compound 4b : 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride.

Data Table: Structural and Pharmacological Comparison

Critical Insights

- Substituent Position : Bromine at the 2-position (target compound) vs. 4-position (2C-B) significantly alters receptor interaction. The 4-position is critical for 5-HT2A binding, explaining 2C-B’s higher potency .

- Halogen Effects : Bromine’s larger atomic radius and polarizability enhance receptor affinity compared to chlorine (2C-C) .

- Functional Modifications : Adding bulky groups (e.g., 3-methoxybenzyl in 4b) shifts signaling bias, highlighting opportunities for therapeutic optimization .

Biological Activity

Overview

2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is a phenethylamine derivative characterized by its bromine and methoxy substituents on the aromatic ring. Its molecular formula is , and it has garnered attention for its potential biological activity, particularly in the realm of psychopharmacology.

This compound primarily functions as an agonist at the serotonin receptor 5-HT2A , influencing various biochemical pathways associated with neurotransmission. The interaction with this receptor is crucial for its psychoactive effects, which include modulation of mood and perception.

Key Mechanisms

- Binding Affinity : Exhibits significant binding affinity for serotonin receptors, particularly 5-HT2A.

- Cellular Signaling : Activates intracellular signaling cascades that alter neurotransmitter release and gene expression.

- Transport Mechanisms : Capable of crossing the blood-brain barrier, allowing it to exert central nervous system effects.

Effects on Cellular Systems

The biological activity of 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride has been studied in various cellular contexts:

- Neurotransmitter Modulation : Influences the release of serotonin and dopamine, leading to psychoactive effects.

- Cell Viability and Proliferation : In vitro studies indicate that it can affect cell proliferation rates in neuronal cultures, with implications for neuropharmacology.

Dosage and Temporal Effects

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : Mild psychoactive effects observed, including increased sociability and altered sensory perception.

- High Doses : More pronounced effects such as hallucinations and significant alterations in mood.

Case Studies

Several studies have documented the effects of 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride:

- Psychoactive Properties : A study highlighted its use as a new psychoactive substance (NPS), noting its potential for abuse due to its serotoninergic activity .

- Metabolism Studies : Research on metabolic pathways revealed that the compound undergoes oxidative deamination, producing various metabolites that retain some biological activity .

- Behavioral Studies in Animal Models : Animal studies have demonstrated that varying dosages lead to different behavioral outcomes, supporting its classification as a psychoactive agent .

The biochemical properties of 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride include:

| Property | Value |

|---|---|

| Molecular Weight | 296.59 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Relatively stable under standard conditions but may degrade over time |

Q & A

Q. What are the established synthetic routes for 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves bromination and functional group modifications. A common route starts with a substituted benzaldehyde (e.g., 4,5-dimethoxy-2-bromobenzaldehyde) reacting with nitroethane via Henry reaction to form a β-nitrostyrene intermediate. This is reduced (e.g., using LiAlH₄ or catalytic hydrogenation) to yield the primary amine, followed by HCl salt formation . Key Steps:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. Which analytical techniques are most effective for purity assessment?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/0.1% TFA in water). Retention times and peak symmetry indicate purity .

- Elemental Analysis: Match experimental vs. theoretical C/H/N/Br/Cl percentages to confirm stoichiometry .

Advanced Research Questions

Q. How does substitution at the 4- and 5-positions of the phenyl ring influence 5-HT2A receptor binding affinity?

Methodological Answer:

- Structural Insights: The bromine at position 2 and methoxy groups at 4/5 create steric and electronic effects. Comparative studies show that bulkier substituents (e.g., propyl or methylthio groups) reduce binding affinity, while halogens (Br, Cl) enhance selectivity .

- Experimental Design: Use radioligand displacement assays (³H-ketanserin) on HEK293 cells expressing human 5-HT2A receptors. Calculate Ki values to quantify affinity .

Q. How can biased agonism (β-arrestin vs. G-protein signaling) be evaluated for this compound?

Methodological Answer:

- BRET Assays: Measure β-arrestin recruitment using bioluminescence resonance energy transfer (BRET) with luciferase-tagged receptors and fluorescently tagged arrestin.

- Gαq Activation: Monitor IP1 accumulation via ELISA. A compound showing higher BRET signal but lower IP1 production indicates β-arrestin bias .

Q. How should researchers address contradictions in pharmacological data across studies?

Methodological Answer:

Q. What strategies optimize synthesis yield while minimizing byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.